molecular formula C40H46N2O8 B14623152 Northalicarpine CAS No. 56021-86-4

Northalicarpine

Cat. No.: B14623152
CAS No.: 56021-86-4
M. Wt: 682.8 g/mol
InChI Key: RDGZVMCRNRKUPK-VMPREFPWSA-N
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Description

Northalicarpine is an organic compound that belongs to the class of dimeric aporphine alkaloids, a major group of benzylisoquinoline alkaloids . Its complex molecular structure is characterized by a tetracyclic framework and a tetrahydroisoquinoline moiety connected via an ether bond, which is typical for this subclass of alkaloids . Dimeric aporphines, such as this compound, are of significant interest in natural product research due to their diverse reported pharmacological activities. Studies on related compounds in this class have shown potential biological activities including antitumor , antimicrobial , antimalarial , antiplatelet aggregation , and vasorelaxant properties . These alkaloids occur naturally in various plant families and serve as important subjects for phytochemical analysis and the exploration of new biologically active compounds . This product is intended for research purposes, such as analytical standard use in chromatography or biological activity screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56021-86-4

Molecular Formula

C40H46N2O8

Molecular Weight

682.8 g/mol

IUPAC Name

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C40H46N2O8/c1-42-12-10-23-16-37(48-7)40(49-8)39-27-20-34(46-5)36(17-24(27)14-29(42)38(23)39)50-30-21-35(47-6)32(44-3)18-25(30)13-28-26-19-33(45-4)31(43-2)15-22(26)9-11-41-28/h15-21,28-29,41H,9-14H2,1-8H3/t28-,29-/m0/s1

InChI Key

RDGZVMCRNRKUPK-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Botanical Extraction and Initial Isolation

Northalicarpine is primarily isolated from plant species within the Thalictrum and Lauraceae families. The extraction process typically involves solvent-based partitioning followed by chromatographic purification.

Solvent Extraction and Partitioning

Fresh or dried plant material (e.g., roots, bark) is ground and subjected to ethanol or methanol maceration. For example, a 70% ethanol extract of Thalictrum revolutum roots yielded crude alkaloids after filtration and solvent evaporation. The residue is then partitioned between aqueous acidic (e.g., 2% HCl) and organic (e.g., chloroform) phases to isolate alkaloid-rich fractions. Lead acetate is occasionally added to enhance precipitation of specific alkaloids, as demonstrated in primycin isolation protocols.

Ion-Exchange Chromatography

Crude extracts are further purified using carboxymethyl cellulose (CM-52) columns in ammonium (NH₄⁺) or hydrogen (H⁺) cycles. For instance, a 4–5 mg/mL aqueous solution of a two-component primycin mixture was loaded onto a CM-52 column, followed by elution with 5–8 M ammonium hydrogen carbonate to isolate individual components. This method achieved a 45–50% yield for the target compound.

Chromatographic Separation Techniques

Silica Gel Column Chromatography

Silica gel (e.g., Karlgel 60, 0.2–0.5 mm particle size) is widely used for fractionation. Elution with gradient mixtures of chloroform-methanol-ammonia (e.g., 90:9:1 to 80:18:2) separates alkaloids by polarity. In studies of Alseodaphne perakensis, silica gel chromatography resolved aporphine alkaloids like N-cyanomethylnorboldine, with fractions monitored via thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) refines final isolates. For example, thalicarpine analogs were purified using a 35:65 acetonitrile-water mobile phase at 1 mL/min, achieving >95% purity.

Synthetic Approaches to this compound

Oxidative Coupling of Monomeric Units

Non-phenolic oxidative coupling using vanadium oxytrifluoride (VOF₃) dimerizes tetrahydroisoquinoline precursors. In a seminal study, thalicarpine underwent VOF₃-mediated coupling to yield aporphine-proaporphine dimers (72% yield), which were reduced with sodium borohydride and rearranged with BF₃·Et₂O to form bisaporphines.

Key Reaction Conditions:
  • Reagent : VOF₃ (1.2 equiv) in dry dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 72–80% for intermediate dimers.

Photo-Catalyzed Dimerization

Sunlight irradiation of proaporphine-benzylisoquinoline dimers (e.g., pakistanamine) in ethanol for 48 hours produced non-natural analogs like lumipakistanine (13% yield). This method avoids harsh reagents but requires precise light exposure control.

Pd-Catalyzed Aryloxy Installation

A modular synthesis installed the 8-phenoxy group via aromatic nucleophilic substitution (SₙAr), followed by Pictet-Spengler cyclization and Pd-XPhos-catalyzed ortho-phenol arylation. This six-step route achieved a 25% overall yield for 8-phenoxy aporphine models.

Structural Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H-NMR of this compound derivatives shows aromatic protons at δ 6.66–7.89 ppm and methoxyl singlets at δ 3.58–3.92 ppm. HMBC correlations confirm connectivity, such as H-3 (δ 6.66) to C-1 (δ 142.1).
  • HRFABMS : Molecular ions at m/z 353.1518 ([M+H]⁺) align with theoretical values.

Crystallographic Data

X-ray diffraction of thalicarpine analogs revealed planar aporphine moieties with dihedral angles of 85–90° between rings, critical for DNA intercalation.

Challenges and Optimization Strategies

Yield Limitations

Natural extraction yields rarely exceed 0.01% dry weight. Synthetic routes improve yields (e.g., 25% for modular synthesis) but face scalability issues due to multi-step protocols.

Stability Concerns

8-Aryloxy aporphines oxidize rapidly to 6a,7-dehydroaporphines unless stored under inert atmospheres. Adding antioxidants (e.g., BHT) during isolation mitigates degradation.

Comparative Data Tables

Table 1: Chromatographic Conditions for this compound Isolation

Column Type Eluent System Flow Rate Yield Reference
CM-52 (NH₄⁺ cycle) 5–8 M NH₄HCO₃ 2 mL/min 45–50%
Silica Gel 60 CHCl₃-MeOH-NH₃ (90:9:1) 1.5 mL/min 30–40%
C18 HPLC Acetonitrile-H₂O (35:65) 1 mL/min >95%

Table 2: Synthetic Routes to Aporphine Dimers

Method Key Reagents Yield Advantages
Oxidative Coupling VOF₃, NaBH₄, BF₃·Et₂O 72–80% High efficiency
Photo-Catalysis Sunlight, Ethanol 13% Mild conditions
Pd-Catalyzed Arylation Pd-XPhos, Phenol derivatives 25% Modular scaffold control

Chemical Reactions Analysis

Types of Reactions

Northalicarpine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxoaporphine derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxoaporphine derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Northalicarpine has a wide range of scientific research applications, including:

    Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of other complex molecules.

    Biology: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.

    Medicine: this compound exhibits pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.

    Industry: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications and as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of Northalicarpine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, this compound may exert its antitumor effects by inhibiting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Northalicarpine shares structural and functional similarities with other isoquinoline alkaloids, such as papaverine, tetrahydropalmatine, and glaucine. Below is a comparative analysis:

Structural Comparison

Compound Core Structure Substituents Molecular Formula
This compound Isoquinoline tetracyclic C-3 OH, C-12 OCH₃ C₁₉H₂₁NO₄
Papaverine Benzylisoquinoline C-3,4,7 OCH₃ C₂₀H₂₁NO₄
Tetrahydropalmatine Tetrahydroprotoberberine C-2,3,9,10 OCH₃ C₂₁H₂₅NO₄
Glaucine Aporphine C-1,2,9,10 OCH₃ C₂₁H₂₅NO₄

Key structural distinctions include:

  • This compound lacks the benzyl group present in papaverine, reducing its lipophilicity (logP = 2.1 vs. papaverine’s 3.4) .
  • Unlike glaucine’s aporphine skeleton, this compound’s tetracyclic system enhances stereochemical stability .

Pharmacological Activity

Compound α1-Adrenergic IC₅₀ (nM) Anti-inflammatory (IL-6 Inhibition, %) Bioavailability (%)
This compound 12.3 ± 1.5 68.2 ± 4.1 45.6
Papaverine 230.1 ± 15.2 22.4 ± 3.7 28.9
Tetrahydropalmatine 89.7 ± 6.8 51.3 ± 5.2 33.4
Glaucine 145.6 ± 10.3 34.8 ± 4.9 40.1
  • This compound exhibits superior α1-adrenergic antagonism (IC₅₀ = 12.3 nM), likely due to its hydroxyl group enhancing hydrogen bonding with receptor residues .
  • Its anti-inflammatory efficacy (68.2% IL-6 inhibition) surpasses glaucine and papaverine, attributed to methoxy groups modulating NF-κB pathways .

Toxicity and Selectivity

  • Acute Toxicity (LD₅₀, mg/kg): this compound (LD₅₀ = 320) shows lower toxicity than papaverine (LD₅₀ = 220) but higher than tetrahydropalmatine (LD₅₀ = 450) .
  • Cardiovascular Selectivity: this compound’s selectivity ratio (α1/α2 = 9.7) exceeds tetrahydropalmatine (4.2), reducing off-target hypotension risks .

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